Lipophilicity (XLogP3) Differentiation from Halogenated Analogs
The target compound's computed logP (XLogP3) is 3.4 [1]. This differentiates it from the 2,4-difluorobenzamide analog (CAS 1021120-47-7), where the addition of two electron-withdrawing fluorine atoms increases lipophilicity and alters metabolic stability. In drug discovery, an XLogP3 around 3 is often optimal for balancing permeability and solubility, making this compound a more suitable starting point for certain lead optimization programs that require minimal additional ring substitution.
| Evidence Dimension | Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-difluorobenzamide (CAS 1021120-47-7); data not openly available, but expected to be >3.4 based on the addition of fluorine atoms |
| Quantified Difference | Not quantifiable without direct experimental comparison, but the structural difference predicts a measurable increase in logP for the fluorinated analog. |
| Conditions | PubChem computed property based on XLogP3 3.0 algorithm. |
Why This Matters
The target compound's distinct lipophilicity profile is critical for researchers designing compounds with specific ADME properties, avoiding the higher, sometimes less desirable, logP of fluorinated analogs.
- [1] PubChem Compound Summary for CID 25881809. N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide. Computed Properties. View Source
